4-(Benzyloxy)phenyl 4-(octyloxy)benzoate
Description
4-(Benzyloxy)phenyl 4-(octyloxy)benzoate is a liquid crystalline (LC) compound belonging to the family of benzoate esters. Its molecular structure features a benzyloxy group (–OCH₂C₆H₅) on one phenyl ring and an octyloxy chain (–O(CH₂)₇CH₃) on the adjacent aromatic ring. This asymmetric substitution pattern induces molecular anisotropy, a critical property for mesophase formation. The compound’s molecular formula is C₃₆H₄₆O₆, with a molecular weight of 574.764 g/mol (CAS: 24706-96-5) . Its mesomorphic behavior has been characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM), revealing enantiotropic nematic or smectic phases depending on thermal history and terminal chain interactions .
Properties
CAS No. |
148731-07-1 |
|---|---|
Molecular Formula |
C28H32O4 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C28H32O4/c1-2-3-4-5-6-10-21-30-25-15-13-24(14-16-25)28(29)32-27-19-17-26(18-20-27)31-22-23-11-8-7-9-12-23/h7-9,11-20H,2-6,10,21-22H2,1H3 |
InChI Key |
YIGBLGLSNHXPES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 4-(octyloxy)benzoate typically involves the esterification of 4-(benzyloxy)phenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of 4-(Benzyloxy)phenyl 4-(octyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The ester linkage can be reduced to yield alcohols.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(Benzyloxy)phenyl 4-(octyloxy)benzoate has several scientific research applications:
Materials Science: Used in the synthesis of liquid crystalline materials and polymers with specific optical properties.
Organic Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 4-(octyloxy)benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Phase Transition Temperatures of Alkyloxy-Substituted Analogues
Key Findings :
- Chain Length Dependency : Longer alkyl chains (e.g., dodecyloxy) enhance lamellar packing, stabilizing higher-order smectic phases (SmB, SmC) . The octyloxy derivative (C₈) exhibits a smectic A phase, while shorter chains (C₆) favor less ordered nematic phases.
- Thermal Stability : The clearing temperature (isotropization) increases with chain length due to enhanced van der Waals interactions. The octyloxy compound shows a mid-range isotropization temperature of 142°C , balancing processability and thermal stability .
Substituent Effects on Mesomorphic Behavior
Table 2: Impact of Terminal Substituents on LC Properties
Key Findings :
- Benzyloxy vs. Methoxy : The benzyloxy group’s bulkiness enhances molecular rigidity, stabilizing smectic phases over nematic phases observed in methoxy analogues .
- Photostability : The benzyloxy group provides moderate UV stability (t₁/₂ = 48 h) compared to acryloyloxy derivatives, which exhibit superior stability after polymerization .
Key Findings :
- Ultrasound reduces reaction times by ~70% and increases yields by 15–20% via enhanced mass transfer and cavitation effects .
Biological Activity
4-(Benzyloxy)phenyl 4-(octyloxy)benzoate is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and materials science. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is classified as an ester and features a benzyloxy group attached to a phenyl ring, which is further connected to another phenyl ring substituted with an octyloxy group. This unique structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. Such properties are advantageous in various applications, including drug delivery systems and liquid crystal technologies.
Biological Activities
Research indicates that 4-(Benzyloxy)phenyl 4-(octyloxy)benzoate exhibits notable antimicrobial and anti-inflammatory properties. Its ability to alter membrane fluidity and permeability suggests that it may influence cellular signaling pathways and ion transport mechanisms, which are critical for various physiological processes .
Antimicrobial Activity
In vitro studies have demonstrated the compound's effectiveness against various microbial strains. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to increased permeability and cell death. This property makes it a candidate for development as an antimicrobial agent.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Research shows that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Synthesis
The synthesis of 4-(Benzyloxy)phenyl 4-(octyloxy)benzoate typically involves the esterification of 4-(benzyloxy)phenol with 4-(octyloxy)benzoic acid. This reaction is generally facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), conducted under reflux conditions in solvents like dichloromethane or toluene.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential of 4-(Benzyloxy)phenyl 4-(octyloxy)benzoate:
- MAO-B Inhibition : A related compound, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, exhibited potent MAO-B inhibitory activity with an IC50 value of 0.062 µM. This suggests that similar structural motifs may confer significant biological activity relevant to neurodegenerative diseases like Parkinson's .
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of benzyloxy-substituted compounds, indicating their potential in treating neurodegenerative conditions through mechanisms involving antioxidant activity and metal chelation .
Comparative Analysis
The following table summarizes some structural analogs of 4-(Benzyloxy)phenyl 4-(octyloxy)benzoate along with their unique features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate | 0.98 | Different alkoxy chain length affects properties |
| 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | 0.96 | Contains carboxymethyl group influencing solubility |
| 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | 0.92 | Incorporates an acrylate moiety for reactivity |
These compounds illustrate how variations in substituents can influence chemical behavior and potential applications while maintaining structural similarities.
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ().
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : In sealed containers under inert atmosphere (N₂/Ar) to prevent oxidation .
How can discrepancies in reported melting points or spectral data be resolved?
Advanced
Discrepancies often arise from impurities or polymorphic forms. Validate purity via HPLC (>99%) and cross-reference with multiple techniques:
- X-ray crystallography (e.g., ) for definitive crystal structure.
- Thermogravimetric analysis (TGA) to assess decomposition vs. melting.
- Reproducibility : Compare synthetic batches using identical reagents and conditions .
What role does this compound play in drug delivery or prodrug design?
Advanced
The ester groups enable hydrolysis under physiological conditions, making it a candidate for prodrugs. For example, the benzyloxy group can be enzymatically cleaved to release active moieties. In vitro studies using esterase enzymes (e.g., porcine liver esterase) assess hydrolysis kinetics .
How is the compound utilized in polymer or advanced material synthesis?
Advanced
As a monomer in liquid crystalline polymers (LCPs), it enhances thermal stability and optical properties. Copolymerization with acrylates or epoxides (via radical initiation) yields materials for sensors or displays. Small-angle X-ray scattering (SAXS) evaluates molecular ordering .
What strategies optimize its stability during long-term storage?
Q. Basic
- Light Sensitivity : Store in amber glass at –20°C.
- Moisture Control : Add molecular sieves (3Å) to containers.
- Oxygen Sensitivity : Use antioxidant additives (e.g., BHT) in inert atmospheres .
How does this compound interact with biological targets in enzyme inhibition studies?
Advanced
The aromatic ester structure may inhibit lipases or esterases. Kinetic assays (e.g., Michaelis-Menten) using fluorogenic substrates quantify inhibition constants (Kᵢ). Molecular docking simulations (e.g., AutoDock) predict binding modes to active sites .
What comparative studies exist between this compound and its halogenated analogues?
Advanced
Fluorinated or chlorinated analogues (e.g., 4-(trifluoromethyl)benzamide derivatives in ) show altered electronic properties and bioactivity. Comparative NMR/X-ray studies highlight substituent effects on conjugation and steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
